3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine
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Overview
Description
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine is a compound that features a unique fused heterocyclic structure.
Preparation Methods
The synthesis of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine can be approached through several synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone intermediates, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide, which then undergoes further reactions to yield the desired compound . Industrial production methods often utilize multistep synthesis and transition metal-mediated reactions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their specific functional groups and applications, highlighting the versatility and potential of this chemical family .
Properties
Molecular Formula |
C11H16N4 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylbutan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-8(2)11(4-12)9-3-10-5-13-7-14-15(10)6-9/h3,5-8,11H,4,12H2,1-2H3 |
InChI Key |
GRCLTLPHYAHAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
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